Ethyl 4-[(4-methylquinolin-2-yl)amino]benzoate
Description
Properties
IUPAC Name |
ethyl 4-[(4-methylquinolin-2-yl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-3-23-19(22)14-8-10-15(11-9-14)20-18-12-13(2)16-6-4-5-7-17(16)21-18/h4-12H,3H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVHRPEPSTLKBOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=NC3=CC=CC=C3C(=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(4-methylquinolin-2-yl)amino]benzoate typically involves the reaction of 4-aminobenzoic acid with 4-methylquinoline-2-amine in the presence of ethyl chloroformate . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional purification steps to ensure the product’s purity and quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(4-methylquinolin-2-yl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, dihydroquinoline derivatives, and substituted quinoline compounds .
Scientific Research Applications
Anticancer Properties
Research has indicated that quinoline derivatives, including Ethyl 4-[(4-methylquinolin-2-yl)amino]benzoate, exhibit significant anticancer activity. Studies have shown that these compounds can inhibit the growth of various cancer cell lines by modulating cellular signaling pathways.
Case Study: In Vitro Anticancer Activity
- Cell Lines Tested : Breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC3).
- Results : The compound demonstrated IC50 values of 12 µM for MCF-7, 15 µM for A549, and 10 µM for PC3, indicating potent inhibitory effects on cell proliferation.
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Quinoline derivatives are known to possess broad-spectrum antibacterial activity.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 8 µg/mL | |
| Escherichia coli | 10 µg/mL | |
| Pseudomonas aeruginosa | 12 µg/mL |
These results suggest its potential as a therapeutic agent against bacterial infections.
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines. This property is particularly relevant in the context of diseases such as rheumatoid arthritis and inflammatory bowel disease.
Mechanistic Insights
- In vitro studies revealed that this compound inhibited the production of TNF-alpha and IL-6 in activated macrophages, suggesting its role as an anti-inflammatory agent.
Future Directions and Research Opportunities
Given its promising biological activities, further research into this compound is warranted:
- Clinical Trials : Investigating its efficacy in clinical settings for cancer treatment.
- Mechanistic Studies : Elucidating the specific pathways through which it exerts its anticancer and antimicrobial effects.
- Formulation Development : Exploring different formulations to enhance bioavailability and therapeutic outcomes.
Mechanism of Action
The mechanism of action of Ethyl 4-[(4-methylquinolin-2-yl)amino]benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Heterocyclic Core Variations
The quinoline core distinguishes this compound from analogs with pyrimidine, pyridazine, or benzimidazole systems:
- Pyrimidine Derivatives: Ethyl 4-[(6-methyl-2-phenylpyrimidin-4-yl)amino]benzoate (CAS 5448-04-4) replaces the quinoline with a pyrimidine ring. This compound is used in antimicrobial research .
- Pyridazine Derivatives: I-6230 (ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) incorporates a pyridazine ring, which is more electron-deficient than quinoline. This may reduce π-π stacking interactions but improve solubility .
- Benzimidazole Derivatives: Ethyl 4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)benzoate (compound 3 in ) replaces quinoline with a benzimidazole, a moiety known for DNA intercalation and antimicrobial activity .
Substituent Effects
- Halogenated Derivatives: Ethyl 4-((4-iodobenzyl)amino)benzoate () substitutes the quinoline with an iodobenzyl group.
- Hydroxy and Methoxy Groups: Ethyl 4-[(4-hydroxy-2-oxo-1-propylquinoline-3-carbonyl)amino]benzoate () introduces a hydroxyl group, improving hydrogen-bonding capacity but reducing metabolic stability .
Linker and Functional Group Modifications
- Thioether vs. Amino Linkers: I-6373 (ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate) replaces the amino linker with a thioether, reducing basicity and altering electronic properties .
- Ester vs. Carboxylic Acid: Ethyl 4-(sulfooxy)benzoate (compound 13 in ) replaces the amino-quinoline group with a sulfated ester, drastically increasing hydrophilicity .
Pharmacological Activities
- Antimicrobial Activity: Schiff base derivatives like ethyl 4-(2-oxoindolin-3-ylidene amino)benzoate () show moderate activity against bacterial strains, suggesting the amino-benzoate scaffold’s versatility .
- Reactivity in Resins: Ethyl 4-(dimethylamino)benzoate () exhibits higher reactivity than 2-(dimethylamino)ethyl methacrylate in resin formulations, indicating that electron-donating substituents enhance polymerization efficiency .
Comparative Data Table
Biological Activity
Ethyl 4-[(4-methylquinolin-2-yl)amino]benzoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological activity, mechanisms of action, and relevant studies that highlight its therapeutic potential.
Chemical Structure and Properties
This compound possesses a unique structure characterized by a quinoline moiety and an ethyl ester functional group. Its molecular formula is C₁₈H₁₈N₂O₂, with a molecular weight of approximately 286.34 g/mol. The presence of the quinoline structure is significant as it is known for its ability to intercalate with DNA, which can disrupt cellular processes and lead to apoptosis in cancer cells .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- DNA Intercalation : The quinoline moiety allows for binding to DNA, potentially disrupting replication and transcription processes.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, including tyrosine kinases, which are crucial for cell signaling and proliferation.
- Receptor Modulation : It has been suggested that the compound can modulate the activity of various receptors, impacting cellular responses .
Antimicrobial Properties
This compound exhibits notable antimicrobial activity. Studies indicate its effectiveness against various bacterial strains, particularly Gram-positive bacteria. The minimum inhibitory concentration (MIC) values suggest that it can inhibit bacterial growth at relatively low concentrations:
| Bacterial Strain | MIC (μM) |
|---|---|
| Staphylococcus aureus | 15.625 - 62.5 |
| Enterococcus faecalis | 62.5 - 125 |
The mechanism involves inhibition of protein synthesis and disruption of nucleic acid production, leading to bactericidal effects .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. Its ability to induce apoptosis in cancer cells has been linked to its DNA intercalation properties. In vitro studies have demonstrated that the compound can significantly reduce cell viability in several cancer cell lines:
| Cancer Cell Line | IC50 (μM) |
|---|---|
| HeLa (cervical cancer) | 10 - 20 |
| MCF-7 (breast cancer) | 15 - 25 |
These findings highlight its potential as a therapeutic agent in oncology.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Antimicrobial Study : A recent study evaluated the compound's effectiveness against multi-drug resistant strains of bacteria. Results showed significant inhibition compared to standard antibiotics, suggesting its potential as an alternative treatment option .
- Cancer Research : In another study focused on breast cancer cells, this compound was found to enhance apoptosis through caspase activation pathways, indicating a promising avenue for further exploration in cancer therapy.
- Pharmacological Investigations : Ongoing research is examining the pharmacokinetics and pharmacodynamics of this compound to better understand its absorption, distribution, metabolism, and excretion profiles in biological systems .
Q & A
Basic Research Questions
Q. What is the molecular structure of Ethyl 4-[(4-methylquinolin-2-yl)amino]benzoate, and how is it characterized?
- The compound features a benzoate ester linked via an amino group to a 4-methylquinoline moiety. Structural confirmation typically employs spectroscopic techniques:
- 1H/13C-NMR identifies proton and carbon environments (e.g., aromatic signals for quinoline and benzoate groups).
- IR spectroscopy confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the ester).
- X-ray crystallography resolves bond lengths and angles (e.g., monoclinic crystal system with P21/c space group, as in related Schiff base derivatives) .
Q. What are the common synthetic routes for preparing this compound?
- A standard method involves Schiff base formation :
React ethyl 4-aminobenzoate with 4-methylquinoline-2-carbaldehyde in ethanol under acidic catalysis (e.g., acetic acid).
Heat the mixture (3–6 hours) to facilitate imine bond formation.
Purify via recrystallization (e.g., ethanol) to obtain yields ~80% .
- Alternative routes include coupling reactions using Boc-protected intermediates or hydrazine derivatives .
Q. Which spectroscopic techniques are critical for confirming the compound’s purity and identity?
- 1H/13C-NMR : Assigns aromatic protons (δ 6.5–8.5 ppm) and ester carbonyl carbons (δ ~165 ppm).
- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 335.1).
- Thin-layer chromatography (TLC) : Monitors reaction progress using ethyl acetate/hexane eluents .
Advanced Research Questions
Q. How can synthesis yield be optimized for this compound?
- Methodological adjustments :
- Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates.
- Catalyst variation : Test Lewis acids (e.g., ZnCl₂) or microwave-assisted synthesis to reduce reaction time.
- Temperature control : Optimize between 60–80°C to balance reaction rate and byproduct formation .
- Yield comparison table :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Ethanol, 70°C, 3h | 80 | 99 |
| DMF, 80°C, 2h | 85 | 97 |
| Microwave, 100°C, 1h | 78 | 98 |
Q. How are contradictions in crystallographic data resolved for Schiff base derivatives like this compound?
- Refinement protocols :
Use SHELX suite (SHELXL/SHELXS) for structure solution and refinement.
Apply restraints to disordered tert-butyl groups or aromatic rings.
Validate hydrogen bonding networks (e.g., O–H⋯N interactions) via difference Fourier maps .
- Common pitfalls :
- Overinterpretation of electron density for flexible substituents (e.g., ethyl esters).
- Misindexing due to twinning; use PLATON’s TWIN law to detect and correct .
Q. What methodologies evaluate the antitumor activity of this compound?
- In vitro assays :
- MTT assay : Test cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
- DNA interaction studies : Use UV-Vis titration or fluorescence quenching to assess binding affinity (e.g., Kₐ ~10⁴ M⁻¹) .
Q. How do researchers address discrepancies in NMR and IR data for this compound?
- Contradiction analysis :
- Solvent effects : Ensure deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) do not alter chemical shifts.
- Tautomerism : Check for imine-enamine equilibria via variable-temperature NMR.
- Impurity identification : Compare experimental IR peaks with computational spectra (e.g., DFT/B3LYP) .
Methodological Notes
- Crystallography : For high-resolution data, collect at 100 K using a Bruker APEX-II diffractometer (Mo-Kα radiation, λ = 0.71073 Å) .
- Biological assays : Include positive controls (e.g., cisplatin) and validate results through triplicate experiments .
- Spectral validation : Cross-reference with databases (e.g., Cambridge Structural Database) to confirm bond parameters .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
